4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate
Overview
Description
4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate is a chemical compound with the molecular formula C10H7FN2O2·2H2O . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-fluoroquinoline-3-carboxylic acid.
Amination: The 8-fluoroquinoline-3-carboxylic acid undergoes an amination reaction to introduce the amino group at the 4-position.
Purification: The resulting product is then purified and crystallized to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the reaction efficiency.
Purification Techniques: Advanced purification techniques such as recrystallization and chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different quinoline-based compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: It may inhibit certain enzymes involved in biological pathways.
Bind to DNA: The compound can intercalate into DNA, affecting its replication and transcription.
Modulate Signaling Pathways: It can influence various cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: A related compound with similar structural features but lacking the fluoro group.
8-Fluoroquinoline: Similar to the target compound but without the amino group.
Quinoline-3-carboxylic acid: Lacks both the amino and fluoro groups.
Uniqueness
4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate is unique due to the presence of both amino and fluoro groups, which confer distinct chemical and biological properties
Biological Activity
4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate (CAS Number: 1609407-49-9) is a compound belonging to the quinoline family, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11FN2O4. The presence of an amino group and a fluorine atom enhances its chemical reactivity and biological activity. The dihydrate form indicates that it contains two molecules of water, which can influence its solubility and stability.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied against various bacterial strains, particularly focusing on its mechanism of action involving:
- Inhibition of DNA Gyrase : The compound has shown the ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition prevents bacterial growth and replication, making it a candidate for antibiotic development .
- Broad-Spectrum Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Its interaction with cellular pathways may lead to apoptosis in cancer cells. Key findings include:
- DNA Intercalation : this compound may intercalate into DNA, disrupting replication and transcription processes .
- Modulation of Signaling Pathways : It has the potential to influence various cellular signaling pathways, which could lead to changes in cell behavior relevant to cancer progression .
The mechanism through which this compound exerts its biological effects involves several interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Binding Affinity : Studies have shown that it interacts with various biological targets, which is crucial for understanding its therapeutic potential .
- Gene Regulation : Potential applications in gene regulation have been suggested based on its interaction with nucleic acids.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Material Preparation : The synthesis begins with 8-fluoroquinoline-3-carboxylic acid.
- Amination Reaction : An amination reaction introduces the amino group at the 4-position.
- Purification : The product is purified and crystallized to obtain the dihydrate form .
Case Studies and Research Findings
Several studies have focused on the biological activity of quinoline derivatives similar to this compound:
Properties
IUPAC Name |
4-amino-8-fluoroquinoline-3-carboxylic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2.2H2O/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKMCJFMVXAKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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